molecular formula C14H20S8 B028462 Tetrakis(ethylthio)tetrathiafulvalene CAS No. 104515-79-9

Tetrakis(ethylthio)tetrathiafulvalene

Cat. No.: B028462
CAS No.: 104515-79-9
M. Wt: 444.8 g/mol
InChI Key: LLDJYFLUQDMPQI-UHFFFAOYSA-N
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Description

Tetrakis(ethylthio)tetrathiafulvalene, also known as this compound, is a useful research compound. Its molecular formula is C14H20S8 and its molecular weight is 444.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Design and Organic Metal Research : Tetrakis(n-alkylthio)tetrathiafulvalene and its charge transfer complexes are noted for their potential applications in molecular design and organic metal research (Saito et al., 1986).

  • Synthesis of Derivatives : It can be used in synthesizing 4,5-(ethylenedithio)-1,3-dithiol-2-one (Müller et al., 1991).

  • Preparation of Methyl Chalcogenated Derivatives : Tetrakis(methylthio)tetrathiafulvalene is useful in preparing methyl chalcogenated derivatives of 1,4,5,8-tetrathiatetralin (Nakatsuji et al., 1994).

  • Precursor for Functionalized Derivatives : Tetrakis(benzoylthio)tetrathiafulvalene serves as a precursor for functionalized bis(ethylenedithio)tetrathiafulvalene derivatives (Hansen et al., 1991).

  • Chemosensor Applications : It acts as a highly selective multisignal chemosensor for detecting Fe3+ ions (Wang Yong-qiu, 2009).

  • Organic Semiconductors : As an organic semiconductor, it offers high conductivities and possesses strong intermolecular interaction (Seki et al., 1986).

  • Conducting Organic Cation Radical Slabs : It forms conducting organic cation radical slabs sandwiched by inorganic cluster monoanion layers (Pénicaud et al., 1993).

  • Coordination Polymers : Used in synthesizing one-dimensional polymeric chain structures (Gan et al., 1995).

  • Electrical Conductivity : It exhibits low electrical conductivity in certain compounds (Wu et al., 1996).

  • Efficient Synthesis of Derivatives : Improved synthesis of derivatives like tetrathiafulvalene-2,3,6,7-tetrathiolate facilitates the production of TTF-derivatives (Svenstrup et al., 1994).

  • Detection in Chemical and Biological Systems : A derivative is highly selective and sensitive for singlet oxygen detection in chemical and biological systems (Li et al., 2004).

  • Luminescence upon Oxidation : Tetrakis(tetrathiafulvalene)-annulated phthalocyanines exhibit intense luminescence upon oxidation (Loosli et al., 2005).

Safety and Hazards

Tetrakis(ethylthio)tetrathiafulvalene is sensitive to moisture and heat . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . The compound’s fine dust dispersed in air may ignite, and its thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Tetrakis(ethylthio)tetrathiafulvalene has been used to develop new molecular junctions based on tetrathiafulvalene (TTF)-fused naphthalene diimide (NDI) molecules. These junctions have shown a superb electrode-molecule interface and provide a new strategy for precisely tuning the conductance of molecular devices towards new functions .

Properties

IUPAC Name

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJYFLUQDMPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393303
Record name Tetrakis(ethylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104515-79-9
Record name Tetrakis(ethylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of TTC2-TTF in the formation of coordination polymers?

A: TTC2-TTF acts as a sulfur-donor ligand in the formation of coordination polymers with copper(I) iodide. The molecule features two 1,3-dithiole-2-thione rings linked by a central double bond, providing four sulfur atoms capable of coordinating with metal ions. [, , , ] This coordination leads to the formation of polymeric chains or two-dimensional networks, depending on the reaction conditions and the specific copper(I) halide used. [, , , ]

Q2: How does iodine doping affect the electrical conductivity of TTC2-TTF-based coordination polymers?

A: Iodine doping of the neutral complex [(CuI)2TTC2-TTF] leads to the formation of [(CuI)2TTC2-TTF]I1.5, which exhibits an electrical conductivity of 2 × 10−3 S cm−1 at 25 °C. [] This increase in conductivity upon doping is attributed to the creation of charge carriers within the material. The iodine likely oxidizes the TTC2-TTF molecules, creating radical cations that contribute to electrical conductivity.

Q3: What are the potential applications of TTC2-TTF based on its observed properties?

A3: TTC2-TTF, with its ability to form coordination polymers and exhibit enhanced electrical conductivity upon doping, shows promise for applications in materials science. These could include:

  • Conducting materials: The iodine-doped TTC2-TTF complexes show potential for use in the development of new electronically conductive materials. []

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